molecular formula C14H18ClN3O4S B10996338 N-(2-chlorobenzyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]glycinamide

N-(2-chlorobenzyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]glycinamide

Cat. No.: B10996338
M. Wt: 359.8 g/mol
InChI Key: AYCFDUZBGSYKMQ-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]glycinamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a chlorobenzyl group, a dioxidotetrahydrothiophenyl moiety, and a glycinamide backbone. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]glycinamide typically involves multiple steps, starting with the preparation of the chlorobenzyl and dioxidotetrahydrothiophenyl intermediates. These intermediates are then coupled with glycinamide under specific reaction conditions. Common reagents used in the synthesis include chlorinating agents, oxidizing agents, and coupling reagents. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to maintain consistency and efficiency. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production. This includes the use of industrial-grade reagents, continuous monitoring of reaction parameters, and purification techniques such as crystallization and chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorobenzyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]glycinamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding sulfide.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can yield sulfoxides and sulfones, while nucleophilic substitution can produce a variety of substituted benzyl derivatives.

Scientific Research Applications

N-(2-chlorobenzyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]glycinamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]glycinamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

N-(2-chlorobenzyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]glycinamide can be compared with other similar compounds, such as:

  • N-(5-(2-chlorobenzyl)-1,3-thiazol-2-yl)-4-methylbenzamide
  • 2-(N-(4-(2-chlorobenzyl)-1-piperazinyl)ethanimidoyl)phenol
  • N’-benzylidene-2-((1-(2-chlorobenzyl)-1H-benzimidazol-2-yl)thio)acetohydrazide

These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture. The uniqueness of this compound lies in its combination of a chlorobenzyl group with a dioxidotetrahydrothiophenyl moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H18ClN3O4S

Molecular Weight

359.8 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[(1,1-dioxothiolan-3-yl)carbamoylamino]acetamide

InChI

InChI=1S/C14H18ClN3O4S/c15-12-4-2-1-3-10(12)7-16-13(19)8-17-14(20)18-11-5-6-23(21,22)9-11/h1-4,11H,5-9H2,(H,16,19)(H2,17,18,20)

InChI Key

AYCFDUZBGSYKMQ-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)NCC(=O)NCC2=CC=CC=C2Cl

Origin of Product

United States

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